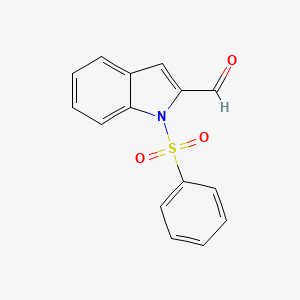

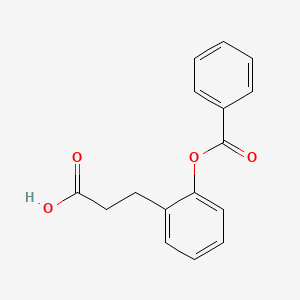

3-(2-(Benzoyloxy)phenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-(2-(Benzoyloxy)phenyl)propanoic acid, is a benzoyl derivative of propanoic acid with a phenyl group. It is structurally related to various compounds that have been studied for their chemical reactions, molecular structures, and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of heterocyclic compounds from 3-(4-Phenyl) benzoyl propionic acid has been explored, leading to the creation of furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The reactivity of these compounds with different nucleophiles has been reported, indicating a versatile synthetic utility for the benzoyl propionic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, has been investigated using ab initio and density functional theory (DFT) methods. These studies have provided insights into the stability of different conformers and the agreement between theoretical and experimental geometries .

Chemical Reactions Analysis

The photoinduced reactions of 3-(hydroxymethyl)benzophenone, a compound structurally similar to our compound of interest, have been studied in various solvents. These studies have revealed the formation of reactive intermediates, such as triplet biradical species, and the occurrence of photoreduction, photohydration, and photoredox reactions .

Physical and Chemical Properties Analysis

The physicochemical properties of 3-(N-α-phenyl, 2-hydroxy benzylideneimino)propanoic acid and its metal chelates have been investigated, providing dissociation and stability constants, as well as insights into the stereochemistry of the chelates . Additionally, the electrochemical behavior of N-benzoyl-N-phenylhydroxamic acid complexes in 2-propanol solution has been studied, revealing different reduction pathways and potential analytical applications .

Applications De Recherche Scientifique

Renewable Building Block for Polybenzoxazine

- Phloretic Acid as an Alternative: 3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This presents a sustainable alternative to phenol in providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, paving the way for applications in materials science (Trejo-Machin et al., 2017).

Synthesis of Heterocyclic Compounds

- Starting Material for Heterocyclic Compounds: 3-(4-Phenyl) benzoyl propionic acid is used as a starting material for synthesizing various heterocyclic compounds such as furanones, pyrrolinones, and benzoxazinones. This demonstrates its utility in complex chemical synthesis processes (Soliman et al., 2010).

Structure-Based Drug Design

- Synthesis of Dual-Mechanism Drugs: Derivatives of 2-(3-benzoyl phenyl)propanoic acid, synthesized from ketoprofen, have been studied for their anti-inflammatory and antitumor activities. These compounds offer insights into the design of dual-target-directed drugs that may inhibit cyclooxygenases and matrix metalloproteinases for cancer treatment (Ahmed et al., 2012).

Synthesis and Material Science

- Synthesis of GW710936X: The synthesis of (2S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, a compound related to 3-(2-(Benzoyloxy)phenyl)propanoic acid, has been detailed. This synthesis contributes to the development of potent PPARγ agonists (Reynolds & Hermitage, 2001).

Physicochemical Investigations

- Chelates with Metal Ions: The dissociation constants of 3-(N-a-phenyl, 2-hydroxy benzylideneimino)propanoic acid and stability constants of its chelates with various metal ions have been determined. This has implications in understanding the stereochemistry and interaction of such compounds with metal ions (Sharma et al., 2013).

Anti-inflammatory Activities

- New Phenolic Compounds and Their Activities: Research on new phenolic compounds derived from 3-(3,4-dihydroxyphenyl)propanoic acid has been conducted, exploring their anti-inflammatory activities. This research enriches chemical information and provides a basis for further study on anti-inflammatory effects (Ren et al., 2021).

Propriétés

IUPAC Name |

3-(2-benzoyloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLUNIRPOQOEJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369730 |

Source

|

| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59725-59-6 |

Source

|

| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.